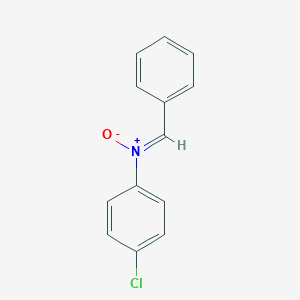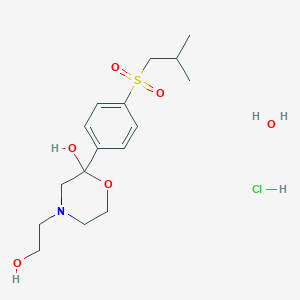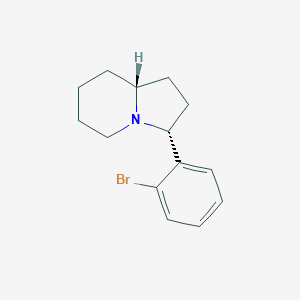
3-(2-Bromophenyl)octahydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)octahydroindolizine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of octahydroindolizines, which are known for their diverse biological activities and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)octahydroindolizine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)octahydroindolizine is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)octahydroindolizine has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has a significant effect on the central nervous system, causing sedation and reducing anxiety. In addition, it has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-Bromophenyl)octahydroindolizine in lab experiments is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of inflammation, pain, and cancer growth. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Bromophenyl)octahydroindolizine. One of the most promising areas of research is in the development of new drugs based on this compound. Several studies have shown that it has potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of several diseases. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how it works and how it can be used to develop new drugs. Finally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, 3-(2-Bromophenyl)octahydroindolizine is a unique compound with several potential applications in the field of medicinal chemistry. It has been found to have potent anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the treatment of several diseases. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on this compound. The synthesis method of this compound can also be optimized to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 3-(2-Bromophenyl)octahydroindolizine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromobenzaldehyde and octahydroindolizine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to obtain the desired product. Other methods for synthesizing this compound include the use of different starting materials and reaction conditions.
Eigenschaften
CAS-Nummer |
103729-18-6 |
|---|---|
Produktname |
3-(2-Bromophenyl)octahydroindolizine |
Molekularformel |
C18H12N2O4 |
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
(3R,8aR)-3-(2-bromophenyl)-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C14H18BrN/c15-13-7-2-1-6-12(13)14-9-8-11-5-3-4-10-16(11)14/h1-2,6-7,11,14H,3-5,8-10H2/t11-,14-/m1/s1 |
InChI-Schlüssel |
NYBDMYWOGLTJBP-BXUZGUMPSA-N |
Isomerische SMILES |
C1CCN2[C@H](C1)CC[C@@H]2C3=CC=CC=C3Br |
SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
Kanonische SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
Synonyme |
3-(2-bromophenyl)octahydroindolizine McN 5195 McN-5195 RWJ 22757 RWJ-22757 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



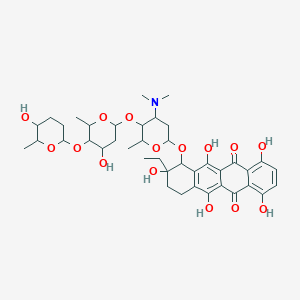
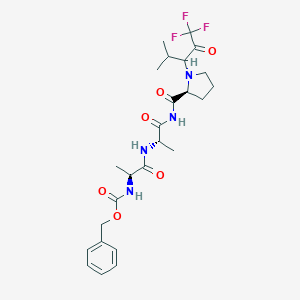
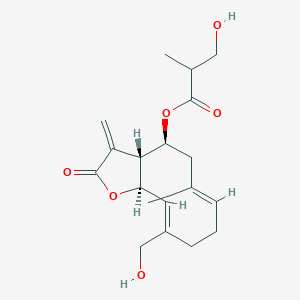
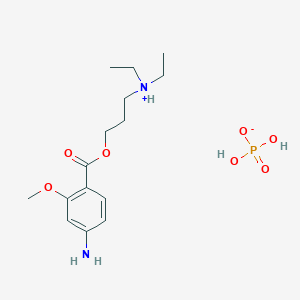
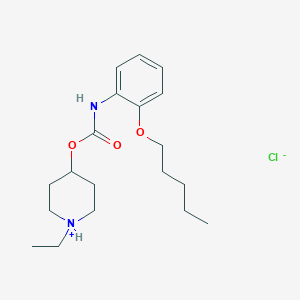


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
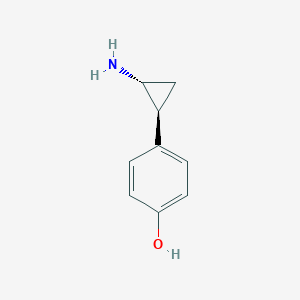
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
